Guaiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiane is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Biological Activities and Therapeutic Potential
Guaiane-type sesquiterpenes, a special category within the terpenes family, have garnered interest due to their diverse biological activities. These compounds, found in approximately 70 genera of 30 plant families, exhibit notable antitumor, anti-inflammatory, and antibacterial properties. For instance, Mipsagargin, a prodrug of thapsigargin derived from this compound-type sesquiterpenes, has shown promise in treating glioblastoma multiforme and hepatocellular carcinoma and has completed phase II clinical trials (Ma, Chen, Zhang, & Li, 2019).
Cytotoxicity and Antiproliferative Effects
Studies have identified new sesquiterpenes of the this compound and isopatchoulenone types from various plants, exhibiting cytotoxicity against specific cancer cell lines. For example, compounds like hydroxy-isopatchoulenone and related esters showed cytotoxicity towards TLX5 mouse mammary lymphoma cells (Silva, Wiesenfeld, Sammes, & Tyler, 1977).
Structural Elucidation and Stereochemistry
The structures and absolute stereochemistry of this compound sesquiterpenoids have been a subject of extensive research. Advanced spectroscopic analysis, such as Mosher’s method, and quantum-chemical methods have been employed to determine the configurations of asymmetric centers in these natural products (Diep et al., 2015).
Vasorelaxant and Antifungal Activities
This compound sesquiterpenoids isolated from plants like Pogostemon cablin have shown significant vasorelaxant activity against phenylephrine-induced and KCl-induced contractions of rat aorta rings. They also demonstrate antifungal activity against Candida albicans and neuroprotective effects against glutamate-induced injury in PC12 cells (Zhou et al., 2018).
Antimalarial Properties
Novel this compound-type sesquiterpenoids like nardoperoxide and isonardoperoxide isolated from Nardostachys chinensis roots have shown strong antimalarial activity against Plasmodium falciparum malaria, highlighting the potential of this compound derivatives in antimalarial drug development (Takaya et al., 1998).
Anti-inflammatory Effects
This compound-type sesquiterpenes have also been identified for their anti-inflammatory potential. For instance, compounds like undulatumoside A, 5-guaien-11-ol, and 4-guaien-11-ol displayed significant anti-inflammatory activity with low cytotoxic effects, which were comparable to that of the positive control, indomethacin (Mendes et al., 2013).
Properties
Molecular Formula |
C15H28 |
---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI |
InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1 |
InChI Key |
QAQCPAHQVOKALN-RMEBNNNOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C |
SMILES |
CC1CCC(CC2C1CCC2C)C(C)C |
Canonical SMILES |
CC1CCC(CC2C1CCC2C)C(C)C |
Synonyms |
guaiane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.